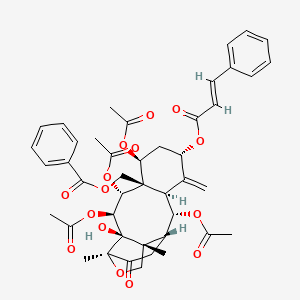
Taxacin
描述
Taxacin is a chemical compound known for its strong inhibitory effects on platelet aggregation induced by arachidonic acid. It has a molecular formula of C₄₄H₄₈O₁₅ and a molecular weight of 816.84 g/mol . This compound is primarily studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases due to its ability to suppress superoxide generation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxacin involves multiple steps, starting from readily available precursors. The detailed synthetic route is not widely published, but it typically involves the formation of complex organic structures through a series of chemical reactions, including esterification, oxidation, and cyclization.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient and yield high purity products. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions: Taxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction could produce different reduced derivatives.
科学研究应用
Taxacin has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, particularly in relation to oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit platelet aggregation and suppress superoxide generation.
Industry: While not widely used industrially, it serves as a valuable compound in research and development settings.
作用机制
Taxacin exerts its effects primarily through the inhibition of platelet aggregation and suppression of superoxide generation. It targets specific pathways involved in these processes, although the exact molecular targets are not fully elucidated. The compound’s ability to modulate oxidative stress and inflammatory responses makes it a promising candidate for further research in cardiovascular and inflammatory diseases.
相似化合物的比较
Piperacillin-tazobactam: A combination antibiotic with a similar inhibitory effect on bacterial enzymes.
Ceftolozane-tazobactam: Another combination antibiotic used to treat bacterial infections.
Uniqueness: Taxacin is unique due to its specific inhibitory effects on platelet aggregation and superoxide generation, which are not common properties of the similar compounds listed above. While Piperacillin-tazobactam and Ceftolozane-tazobactam are primarily used as antibiotics, this compound’s potential therapeutic applications lie in the field of cardiovascular diseases and oxidative stress-related conditions.
属性
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48O15/c1-24-32(59-35(50)19-18-29-14-10-8-11-15-29)21-34(55-25(2)45)43(23-53-40(51)30-16-12-9-13-17-30)36(24)37(56-26(3)46)31-20-33(49)42(7)44(52,41(31,6)22-54-42)39(58-28(5)48)38(43)57-27(4)47/h8-19,31-32,34,36-39,52H,1,20-23H2,2-7H3/b19-18+/t31-,32-,34-,36-,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCIDKJZGZYKSP-KCCIQLONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346669 | |
| Record name | Taxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117229-54-6 | |
| Record name | Taxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is taxacin and where is it found?
A1: this compound is a naturally occurring taxane diterpenoid primarily found in various species of yew trees (Taxus). It has been isolated from the leaves, stems, and seeds of these plants, with notable sources including Taxus cuspidata [], Taxus chinensis [, ], and Taxus media [].
Q2: Have any biological activities of this compound been reported?
A2: Yes, although research is still in early stages, this compound has shown some promising results in in vitro studies:
- Anti-inflammatory activity: Research indicates that this compound, alongside other tricyclic diterpenoids from Taxus media var. Hicksii, can inhibit stimulus-induced superoxide generation in human neutrophils. This suggests a potential role in mitigating inflammation [].
- Anti-tumor activity: While not specifically investigated for this compound, the presence of this compound in extracts exhibiting anti-tumor activity suggests it may contribute to this effect []. Further research is needed to confirm its individual contribution.
Q3: What other taxane diterpenoids are often found alongside this compound?
A3: Several other taxane diterpenoids are often co-extracted with this compound, including:
- Taxinine: Found in Taxus media [], Taxus chinensis [] and Taxus cuspidata [].
- Taxagifine: Found in Taxus media [], Taxus cuspidata [] and Taxus chinensis [].
- Baccatin VI and its derivatives: Found in Taxus chinensis [] and Taxus mairei [].
- Taxol (Paclitaxel): Found in Taxus mairei [] and Taxus cuspidata [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


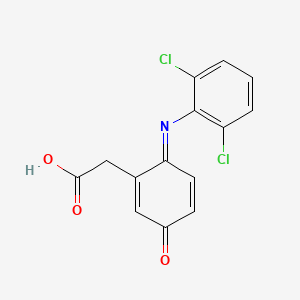
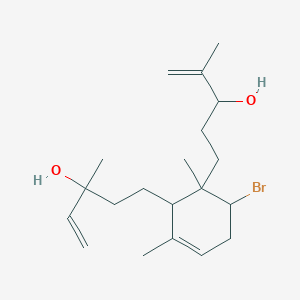
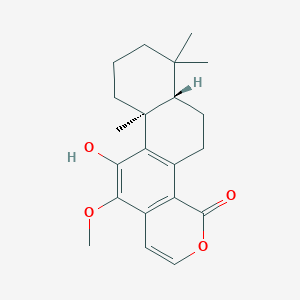
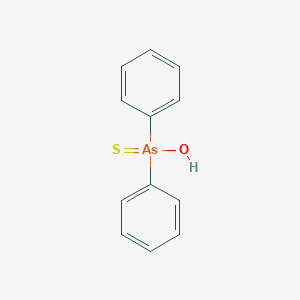

![N'-butan-2-yl-N-[2-(3,5-dimethyl-1-piperidinyl)-4-methyl-6-quinolinyl]butanediamide](/img/structure/B1255540.png)

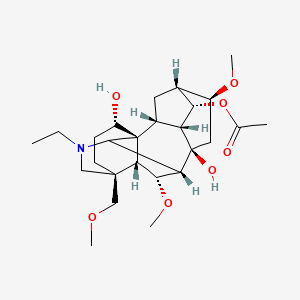
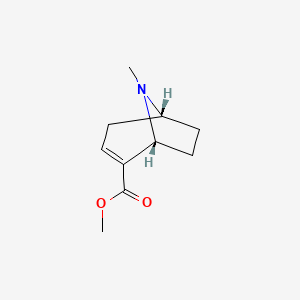

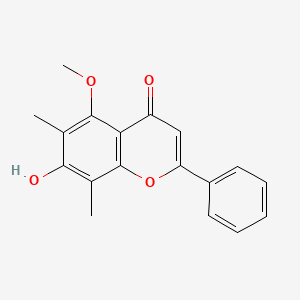
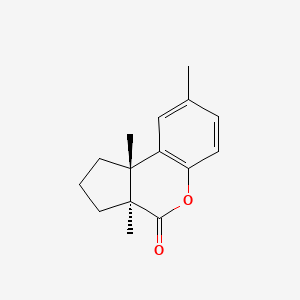
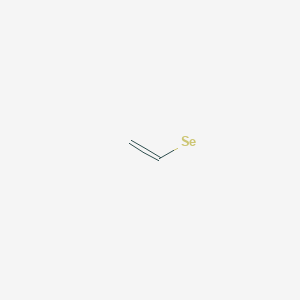
![(8R,9S,13S,14S)-3-[2-(diethylamino)ethoxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1255551.png)
